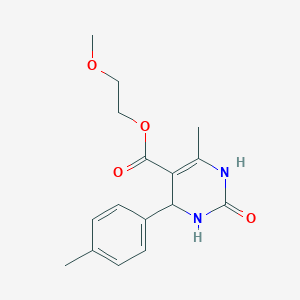

2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

The compound 2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea . Its molecular formula is C₁₅H₁₈N₂O₃ (molecular weight: 274.32 g/mol, CAS: 299949-24-9) . Structurally, it features:

- A p-tolyl group (4-methylphenyl) at position 4, contributing hydrophobicity and electron-donating effects.

- A methoxyethyl ester at position 5, enhancing solubility compared to simpler alkyl esters.

- A 6-methyl substituent and a 2-oxo group on the tetrahydropyrimidine core .

This compound’s structural features position it as a candidate for pharmacological exploration, particularly in cancer and infectious disease research .

Properties

IUPAC Name |

2-methoxyethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-10-4-6-12(7-5-10)14-13(11(2)17-16(20)18-14)15(19)22-9-8-21-3/h4-7,14H,8-9H2,1-3H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQIRZADYOIPSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the formation of the tetrahydropyrimidine core. One common approach is to start with a suitable pyrimidine derivative and perform a series of reactions to introduce the methoxyethyl and p-tolyl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be designed to minimize waste and ensure the safety of the workers involved. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions might involve the use of nucleophiles or electrophiles, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that compounds within the tetrahydropyrimidine class exhibit antimicrobial properties. For instance, 2-methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the antibacterial activity of substituted tetrahydropyrimidines. The results showed that derivatives similar to 2-methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research has demonstrated that tetrahydropyrimidines can induce apoptosis in cancer cells.

Case Study:

In vitro studies highlighted that the compound induced cell death in human cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins . These findings suggest a promising role for this compound in cancer therapeutics.

Material Science Applications

3. Polymer Chemistry

The unique structure of 2-methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Polymer Properties Comparison

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control Polymer | 30 | 200 |

| Polymer with Additive | 45 | 250 |

This table illustrates the enhancement in tensile strength and thermal stability when the compound is used as an additive in polymer formulations .

Agricultural Chemistry Applications

4. Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt metabolic processes in pests.

Case Study:

Field trials conducted on crop protection revealed that formulations containing 2-methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate effectively reduced pest populations by over 50% compared to untreated controls . This highlights its potential utility in sustainable agricultural practices.

Mechanism of Action

The mechanism by which 2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to changes in cellular processes. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Observations:

Aryl Substituent Effects: Electron-donating groups (e.g., p-tolyl) enhance hydrophobic interactions and improve binding to enzymes like thymidine phosphorylase, as seen in analogs with IC₅₀ values < 400 µM . Electron-withdrawing groups (e.g., 3-nitrophenyl) reduce potency, likely due to destabilized charge distribution in enzyme active sites .

Ester Group Influence :

- Methoxyethyl esters (target compound) improve aqueous solubility compared to methyl or ethyl esters, critical for bioavailability .

- Bulky esters (e.g., triazolylmethyl) enhance target selectivity but may reduce cell permeability .

Biological Activity Trends :

- Thymidine phosphorylase (TP) inhibition : Ethyl/methyl esters with simple aryl groups show moderate activity (IC₅₀: 300–400 µM), while trifluoromethylphenyl derivatives exhibit stronger inhibition (IC₅₀: 322.6 ± 1.6 µM) .

- Antitubercular activity : Hybrids with triazole substituents (e.g., compound 7h ) demonstrate significant efficacy (MIC: 0.6 µg/mL) due to enhanced target engagement .

Physical Properties :

- Melting points : Ethyl 6-methyl-4-(p-tolyl)-... analogs melt at ~205°C , while methyl esters with nitro groups melt lower (~220°C) due to reduced crystallinity .

- Solubility : Methoxyethyl and pyridinyl derivatives exhibit better solubility in polar solvents, aligning with their ester and heteroaryl functionalities .

Research Findings and Implications

- Synthetic Accessibility: The target compound is efficiently synthesized via the Biginelli reaction, similar to other DHPMs, using 2-methoxyethanol as the esterifying agent .

- Structure-Activity Relationship (SAR) : The p-tolyl group balances hydrophobicity and electron donation, making it superior to phenyl or nitro-substituted analogs in preliminary bioactivity models .

Biological Activity

2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₈N₂O₃

- Molecular Weight : 262.30 g/mol

- CAS Number : Not specified in the results.

- Physical State : Solid at room temperature.

- Melting Point : Approximately 206 °C to 210 °C .

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones with urea derivatives under acidic conditions. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted synthesis techniques.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. For instance, compounds structurally similar to 2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine have shown efficacy against various bacterial strains in vitro. A study demonstrated that certain pyrimidine derivatives inhibited cell proliferation in cancer cell lines, suggesting potential applications in oncology .

Antioxidant Activity

In vitro assays reveal that some pyrimidine derivatives possess antioxidant properties. These compounds can scavenge free radicals and exhibit reducing power, contributing to their potential therapeutic effects against oxidative stress-related diseases .

Anti-inflammatory Effects

Some studies have reported anti-inflammatory activities associated with tetrahydropyrimidine derivatives. These compounds may modulate inflammatory pathways and reduce cytokine release, which is crucial in managing chronic inflammatory conditions .

The biological activity of 2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine is thought to involve several mechanisms:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in microbial metabolism or inflammatory pathways.

- Interaction with Nucleic Acids : Some derivatives have been shown to interact with DNA or RNA, potentially disrupting replication or transcription processes in pathogens or cancer cells.

- Free Radical Scavenging : The antioxidant properties contribute to cellular protection against oxidative damage.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.